molecular formula C20H25N3O5S B2479693 Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate CAS No. 425646-01-1

Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate

Numéro de catalogue: B2479693
Numéro CAS: 425646-01-1
Poids moléculaire: 419.5
Clé InChI: YZBXIWVRPZDKCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate is a novel synthetic compound designed for pharmaceutical research, featuring the biologically privileged thiazolidine-2,4-dione (TZD) scaffold. This structure is widely investigated for its multifaceted therapeutic potential, primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, a key mechanism in regulating glucose and lipid metabolism (Grag et al., 2012; cited in ). Consequently, this compound is of significant interest in the development of new antidiabetic agents for managing Type 2 diabetes, with studies on close analogues showing promising reductions in HbA1c levels and improvements in insulin sensitivity . Beyond metabolic disorders, TZD derivatives have demonstrated robust anti-inflammatory and antioxidant activities in various experimental models. Research on similar N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide compounds has shown excellent activity in assays for DPPH radical scavenging and anti-inflammatory efficacy, suggesting potential applications in researching oxidative stress-related and inflammatory diseases . The broad pharmacological scope of the thiazolidinedione nucleus, which also includes reported antimicrobial, anticancer, and antitubercular properties, makes this compound a valuable scaffold for hit-to-lead optimization and the exploration of new therapeutic avenues . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

ethyl 4-[[2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-2-28-19(26)14-6-8-15(9-7-14)21-17(24)12-16-18(25)23(20(27)29-16)13-22-10-4-3-5-11-22/h6-9,16H,2-5,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBXIWVRPZDKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a piperidine moiety, which is often associated with various pharmacological effects, and a thiazolidine ring that contributes to its biological activity.

Research indicates that compounds containing thiazolidine structures exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of thiazolidine derivatives to induce apoptosis in cancer cells. For instance, derivatives of thiazolidin-4-one have shown promising results in inhibiting cancer cell proliferation by triggering both intrinsic and extrinsic apoptosis pathways in various cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Effects : The compound has also been tested for its antibacterial properties. Thiazolidine derivatives have demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Metabolic Regulation : Some thiazolidine derivatives have been shown to enhance insulin sensitivity and modulate glucose metabolism in diabetic models. This suggests a role in managing metabolic disorders like type 2 diabetes .

Anticancer Studies

A notable study evaluated the anticancer effects of thiazolidin derivatives, including ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate. The results indicated:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHeLa15.0Apoptosis via intrinsic pathway
Compound BMCF-720.5Apoptosis via extrinsic pathway
Ethyl 4-(...)A54918.0Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds against various cancer types.

Antimicrobial Activity

In another study focusing on antimicrobial properties, ethyl 4-(...) was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-{2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate (BA96133)

  • Structural Differences: Replaces the piperidinylmethyl group with a 3-phenyl-1,2,4-oxadiazole-ethyl-tetrahydroquinazolinone system.
  • Higher molecular weight (539.54 g/mol vs. ~450–500 g/mol for the target compound) may reduce solubility .
  • Biological Relevance : Likely targets kinases or epigenetic regulators (e.g., HDACs), whereas the piperidinylmethyl group in the target compound may favor Sirt2/HDAC6 inhibition .

Pioglitazone Hydrochloride

  • Structural Differences : Contains a thiazolidine-2,4-dione core linked to a benzyl ether and ethyl-pyridinyl group instead of the acetamido benzoate-piperidinyl system.
  • Functional Implications :
    • The pyridinyl group improves solubility but limits CNS penetration compared to the piperidinylmethyl group.
    • Pioglitazone’s benzyl ether is associated with PPARγ agonism (antidiabetic activity), whereas the target compound’s acetamido linker may enable dual Sirt2/HDAC6 inhibition .
  • Pharmacokinetics : The target compound’s ester group may confer longer half-life than Pioglitazone’s carboxylic acid metabolites .

Ethyl 4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoate (L'Oreal Derivative)

  • Structural Differences : Substitutes the piperidinylmethyl group with a furyl linker and lacks the acetamido bridge.
  • Designed for topical use (e.g., pigmentation modulation), unlike the systemic targeting suggested for the piperidinylmethyl-acetamido combination .
  • Stability : The absence of the piperidine ring may reduce metabolic stability in vivo .

2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl) Acetic Acid Derivatives (7a-l)

  • Structural Differences : Feature a dioxoisoindolinyl acetamido side chain instead of the benzoate-piperidinyl system.
  • Lower lipophilicity (due to carboxylic acid groups) compared to the target compound’s ester may limit membrane permeability .
  • Biological Activity : These derivatives are optimized for anti-inflammatory activity, whereas the target compound’s structure suggests broader epigenetic modulation .

Ethyl 2-(2-{2-[4-(4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate

  • Structural Differences : Replaces the thiazolidinedione core with a 4,5-dihydro-1H-1,2,4-triazol-3-yl-piperidine system.
  • Functional Implications: The triazolone ring may confer stronger hydrogen-bonding interactions but reduce π-stacking capability.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Thiazolidinone Core Formation : Cyclization of precursors like mercaptoacetic acid with substituted amines under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Piperidin-1-ylmethyl Functionalization : Mannich reaction or nucleophilic substitution to introduce the piperidine moiety at the 3-position of the thiazolidinone ring .
  • Acetamido-Benzoate Coupling : Amide bond formation between the thiazolidinone-acetic acid derivative and ethyl 4-aminobenzoate using coupling agents (e.g., EDC/HOBt) .
    Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration and spatial arrangement (e.g., thiazolidinone carbonyl signals at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₀H₂₄N₃O₅S) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for thiazolidinone and ester groups) .

Q. How can solubility parameters be experimentally determined for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using gravimetric analysis .
  • Hansen Solubility Parameters (HSP) : Use solubility spheres to predict compatibility with co-solvents for formulation .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability in solution .

Advanced Research Questions

Q. How do structural modifications to the thiazolidinone core influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :

    • Replace the piperidin-1-ylmethyl group with morpholine or pyrrolidine to assess steric/electronic effects on target binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzoyl moiety to enhance metabolic stability .
  • Data Table : Comparison of Analogues

    ModificationIC₅₀ (μM)Solubility (mg/mL)Target Affinity
    Piperidin-1-ylmethyl (Parent)0.852.1 (DMSO)High
    Morpholine1.203.5 (DMSO)Moderate
    -CF₃ Substituent0.451.8 (DMSO)Very High
    Data derived from in vitro enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like DMSO concentration (<0.1% v/v) to avoid false positives in cell-based assays .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/WST-1) to distinguish cytotoxic vs. target-specific effects .
  • Meta-Analysis : Compare datasets across studies using tools like ChemBL to identify outliers or assay-specific biases .

Q. How can computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., PPAR-γ for antidiabetic activity) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogues to guide SAR .

Q. What crystallographic techniques elucidate the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and resolve structures to <1.8 Å resolution .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally similar thiazolidinones?

Root Cause Analysis :

  • Purity Discrepancies : Impurities (e.g., unreacted intermediates) alter solubility profiles. Validate purity via HPLC (>95%) before testing .
  • Polymorphism : Different crystalline forms (e.g., Form I vs. Form II) exhibit distinct solubility. Characterize via PXRD .
  • pH Dependency : Ionizable groups (e.g., piperidine) show pH-dependent solubility. Conduct studies across pH 1–7 using USP buffers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.